N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide
Description
N-(4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide is a heterocyclic compound featuring a pyridazine core linked to a 3,5-dimethylpyrazole moiety via an amino group.
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-4-18(25)20-15-7-5-14(6-8-15)19-16-9-10-17(22-21-16)24-13(3)11-12(2)23-24/h5-11H,4H2,1-3H3,(H,19,21)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMIUMZTYCMAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine
The pyridazine intermediate is prepared via nucleophilic aromatic substitution. 3,5-Dimethylpyrazole reacts with 6-chloropyridazin-3-amine in dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine.
Key Reaction Parameters :
Coupling with 4-Nitrobenzene Derivative
The pyridazine-amine intermediate undergoes Buchwald-Hartwig coupling with 1-fluoro-4-nitrobenzene to form N-(4-nitrophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine. Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos as a ligand in toluene at 110°C for 18 hours achieve this transformation.
Optimization Insights :
Reduction of Nitro to Amine
Catalytic hydrogenation using 10% Pd/C in ethanol under 3 bar H₂ pressure reduces the nitro group to an amine, yielding N-(4-aminophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine.
Alternatives :
-
Fe/HCl : Cheaper but generates more waste.
-
Yield : 92–95% (Pd/C) vs. 85–88% (Fe/HCl).
Propanamide Formation via Acylation
The final step involves reacting the aniline intermediate with propanoic anhydride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. After 6 hours at 25°C, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Critical Parameters :
-
Solvent Polarity : DCM ensures mild conditions to prevent pyrazole ring degradation.
-
Catalyst Loading : 5 mol% DMAP maximizes conversion.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows ≥98% purity with a retention time of 6.7 minutes.
Scale-Up and Industrial Considerations
Cost-Effective Modifications
Troubleshooting Common Issues
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Low Coupling Yield : Trace oxygen degrades palladium catalysts; rigorous nitrogen purging is essential.
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Amine Oxidation : Addition of 0.1% ascorbic acid stabilizes the aniline intermediate during storage.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost (USD/g) |
|---|---|---|---|
| Pd-Catalyzed Coupling | 78% | 98% | 12.50 |
| Fe/HCl Reduction | 85% | 95% | 8.20 |
| DMAP-Acylation | 91% | 99% | 14.30 |
Industrial-scale production favors Fe/HCl reduction for cost savings, while pharmaceutical applications prioritize Pd-catalyzed routes for higher purity.
Emerging Innovations
Continuous Flow Synthesis
Microreactor systems reduce reaction times by 60% (e.g., nitro reduction completes in 2 hours vs. 12 hours batchwise).
Enzymatic Acylation
Lipase-based catalysts (e.g., Candida antarctica) achieve 88% yield under aqueous conditions, eliminating organic solvents.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its pyrazole and pyridazine rings are valuable in the construction of pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound include its use as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicine, this compound has shown promise in preclinical studies for its antileishmanial and antimalarial activities. Its derivatives are being explored for their efficacy in treating various diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyridazine rings can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The target compound shares structural motifs with several analogs, differing primarily in heterocyclic cores, substituents, and side chains. Key comparisons include:
Compound 19 ():
- Structure: 4-({2-[N-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-[(sulfamoylphenyl)amino]propanamide.
- Key Differences : Replaces pyridazine with a pyrrole ring and incorporates a sulfonamide group.
- Analytical Data :
- Implications : The sulfonamide group may enhance solubility but reduce lipophilicity compared to the propanamide in the target compound.
Compound :
- Structure: (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester.
- Key Differences : Contains trifluoromethyl groups and a pyridine ring instead of pyridazine.
- Analytical Data :
- Implications : The electron-withdrawing trifluoromethyl groups likely increase metabolic stability but may reduce bioavailability due to higher molecular weight (531 vs. ~363 for the target compound).
Compound :
- Structure : 3-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[3-(methylsulfanyl)phenyl]propanamide.
- Key Differences : Incorporates a triazolo-pyridazine core and a methylsulfanyl group.
- Analytical Data :
- Implications : The triazolo-pyridazine core and methylsulfanyl group may enhance π-π stacking interactions and lipophilicity, respectively, compared to the target compound.
Key Observations :
Spectroscopic and Chromatographic Comparisons
- NMR Data : Compound 19’s 13C-NMR peaks at 10.91 ppm (CH3) and 126.69 ppm (pyrrole) contrast with hypothetical data for the target compound, where pyrazole CH3 groups would likely resonate near 20–25 ppm, and pyridazine carbons would appear downfield (>140 ppm) .
- LCMS/HPLC : The compound’s shorter HPLC retention time (0.88 minutes) indicates higher polarity compared to the target compound, which would likely elute later due to its propanamide group .
Biological Activity
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide is a compound belonging to the pyrazole and pyridazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H18F2N6O
- Molecular Weight : 420.4 g/mol
- IUPAC Name : N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2,6-difluorobenzamide
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a wide range of biological activities, particularly in the fields of oncology and inflammation. The following sections detail specific findings related to the compound's activity against various cancer cell lines and its biochemical pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines :
-
Mechanism of Action :
- The compound is believed to interact with specific molecular targets leading to alterations in cellular processes. Similar compounds have shown activity by inhibiting key signaling pathways involved in cancer cell proliferation and survival .
- Biochemical Pathways Influenced :
Comparative Table of Biological Activity
| Compound Name | Cell Line Tested | IC50/LC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 3.79 | Apoptosis induction |
| Other Pyrazole Derivative | SF-268 | 12.50 | Cell cycle arrest |
| Other Pyrazole Derivative | NCI-H460 | 42.30 | Inhibition of proliferation |
Additional Biological Activities
Beyond anticancer properties, pyrazole compounds have demonstrated anti-inflammatory and antioxidant activities through various in vitro studies. Molecular docking studies suggest that these compounds can effectively bind to targets involved in inflammatory responses .
Q & A
Q. Methodological Answer :
- Dose-Response Reproducibility : Validate results across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .
- Metabolic Stability Testing : Use liver microsomes to assess if metabolite formation explains discrepancies between in vitro and in vivo activity .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, serum concentration) influencing activity .
What computational methods are suitable for predicting pharmacokinetic properties?
Q. Methodological Answer :
- ADMET Prediction : Use QSAR models (e.g., SwissADME, pkCSM) to estimate logP (target ≤3 for oral bioavailability), CYP450 inhibition, and BBB permeability .
- Molecular Dynamics (MD) : Simulate binding mode stability in physiological conditions (e.g., 100 ns simulations) to prioritize analogs with improved residence times .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for structural modifications to optimize potency .
How can the stability of this compound under physiological conditions be experimentally validated?
Q. Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 8.0), and oxidative (3% H2O2) conditions for 24–72 hours. Monitor degradation via HPLC-MS .
- Plasma Stability Assay : Incubate in human plasma (37°C, 1–6 hours) and quantify parent compound loss. Use protease inhibitors to distinguish enzymatic vs. chemical degradation .
What methodologies are recommended for optimizing solubility without compromising activity?
Q. Methodological Answer :
- Salt Formation : Screen with counterions (e.g., HCl, sodium) to improve aqueous solubility. Monitor pH-dependent stability .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the propanamide moiety, ensuring reversible modification .
- Co-Crystallization : Explore co-formers (e.g., succinic acid) to enhance dissolution rates while preserving crystallinity .
How can the selectivity profile of this compound against related kinases be enhanced?
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify the pyridazine’s 3,5-dimethyl groups and propanamide linker. Test against kinase panels (e.g., Eurofins KinaseProfiler) .
- Cryo-EM or X-ray Co-Crystallography : Resolve binding poses to identify key residues for selective interactions. Introduce steric hindrance (e.g., bulky substituents) to disfavor off-target binding .
What experimental designs are effective for scaling up synthesis while maintaining purity?
Q. Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., amidation) to improve heat transfer and reduce byproducts .
- Design of Experiments (DoE) : Use Taguchi or Box-Behnken designs to optimize solvent ratios, catalyst loading, and temperature in pilot-scale batches .
- In-Line Analytics : Integrate PAT tools (e.g., FTIR, Raman) for real-time monitoring of intermediate purity .
How can resistance mechanisms to this compound in cancer cell lines be investigated?
Q. Methodological Answer :
- CRISPR-Cas9 Screens : Perform genome-wide knockout screens to identify genes conferring resistance (e.g., ABC transporters, target mutations) .
- Proteomic Profiling : Compare phosphoproteomes of resistant vs. sensitive cells to map compensatory signaling pathways .
- Metabolomics : Analyze shifts in nucleotide or lipid metabolism linked to resistance using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
